molecular formula C8H8Cl2N2 B2751017 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1049755-91-0

3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No. B2751017
CAS RN: 1049755-91-0
M. Wt: 203.07
InChI Key: OQNUHUSXORDMIO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The molecular weight of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is 203.07 . The empirical formula is C8H7ClN2 · HCl .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine has been synthesized from easily available chemicals . The discovery of novel methods for its synthesis and functionalization continues to be an exciting area of research .

Mechanism of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazards information for 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Imidazo[1,2-a]pyridine has attracted much interest in drug development due to its potent medicinal properties . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the discovery of novel methods for its synthesis and functionalization continues to be an exciting area of research .

properties

IUPAC Name

3-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNUHUSXORDMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

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